molecular formula C13H23NO5Si B3120978 Methacryloxypropylsilatrane CAS No. 27692-57-5

Methacryloxypropylsilatrane

Cat. No. B3120978
CAS RN: 27692-57-5
M. Wt: 301.41 g/mol
InChI Key: WGRWJOHYBAKBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methacryloxypropylsilatrane (MAPS) is an organosilane compound with the chemical formula C13H23NO5Si . It is also known as 3-Methacryloxypropyltriptychsiloxazolidine . MAPS is used as a chemical intermediate .


Molecular Structure Analysis

Methacryloxypropylsilatrane has a complex molecular structure. It contains a total of 44 bonds, including 21 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 3 eight-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .

Scientific Research Applications

Surface Modification in Industry

MAPS-enhanced surfaces find applications in various industrial sectors:

While MAPS shows immense potential, further research is needed to explore its limitations, toxicity, and scalability. Researchers should investigate its behavior under different conditions and expand its applications beyond the mentioned fields . 🚀

Safety and Hazards

Methacryloxypropylsilatrane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and to wear protective gloves, clothing, and eye/face protection when handling this substance .

properties

IUPAC Name

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5Si/c1-12(2)13(15)16-7-3-11-20-17-8-4-14(5-9-18-20)6-10-19-20/h1,3-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRWJOHYBAKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si]12OCCN(CCO1)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloxypropylsilatrane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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